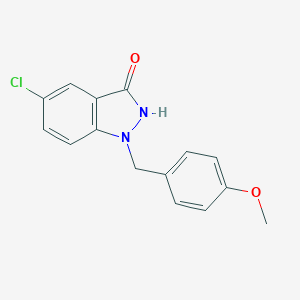
1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of indazole derivatives and has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs.
Mechanism Of Action
The exact mechanism of action of 1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)- is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting specific enzymes or signaling pathways in cells.
Biochemical And Physiological Effects
Studies have shown that 1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)- can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation in animal models. These effects are thought to be due to the compound's ability to interact with specific cellular targets.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)- in lab experiments is its ability to exhibit a wide range of biological activities, making it a versatile tool for studying different cellular processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)-. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Another direction is the exploration of the compound's potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory disorders. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its interactions with specific cellular targets.
Synthesis Methods
The synthesis of 1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)- involves the reaction of 5-chloro-1-(p-methoxybenzyl)-1H-indazole-3-carbaldehyde with hydrazine hydrate in the presence of acetic acid. This reaction results in the formation of the desired compound, which can be purified using column chromatography.
Scientific Research Applications
1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)- has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.
properties
CAS RN |
1032-83-3 |
|---|---|
Product Name |
1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)- |
Molecular Formula |
C15H13ClN2O2 |
Molecular Weight |
288.73 g/mol |
IUPAC Name |
5-chloro-1-[(4-methoxyphenyl)methyl]-2H-indazol-3-one |
InChI |
InChI=1S/C15H13ClN2O2/c1-20-12-5-2-10(3-6-12)9-18-14-7-4-11(16)8-13(14)15(19)17-18/h2-8H,9H2,1H3,(H,17,19) |
InChI Key |
SSNZGVLSPNDFPH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(=O)N2 |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(=O)N2 |
Other CAS RN |
1032-83-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)

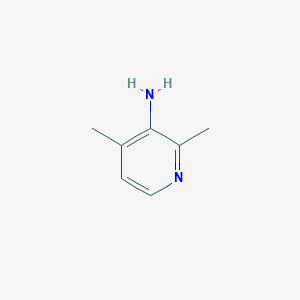
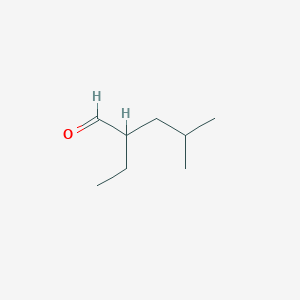
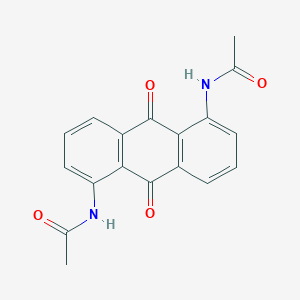
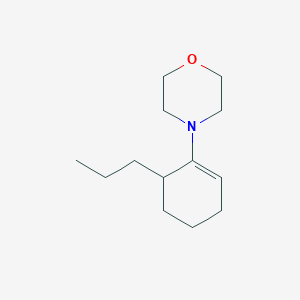
![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)
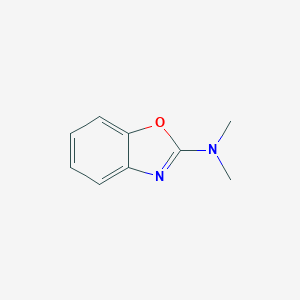
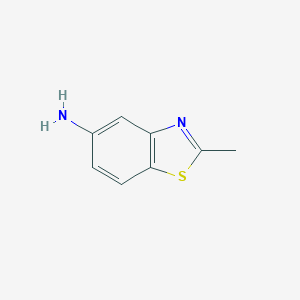
![4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B86137.png)


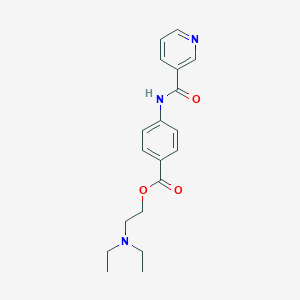
![1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione](/img/structure/B86144.png)